molecular formula C14H17N3O2 B1492896 Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400645-00-2

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B1492896
CAS No.: 1400645-00-2
M. Wt: 259.3 g/mol
InChI Key: GLNLQTUKYPDZRB-UHFFFAOYSA-N
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Description

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzotriazole moiety is known for its ability to form π–π stacking interactions and hydrogen bonds, making it a versatile ligand for binding to enzymes and receptors . This compound has been shown to inhibit certain enzymes, such as protein kinase CK2, by binding to their active sites and preventing substrate access . Additionally, this compound can interact with metal ions, forming stable complexes that can modulate enzyme activity and protein function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in signal transduction . This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cell types, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity by blocking substrate access . It can also form complexes with metal ions, which can alter the conformation and function of proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular function without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, which can hydroxylate the cyclohexyl group or demethylate the ester moiety . These metabolic transformations can alter the biological activity and toxicity of the compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can impact its biological activity and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals or post-translational modifications . The subcellular localization of this compound can affect its ability to modulate gene expression, enzyme activity, and cellular metabolism .

Properties

IUPAC Name

methyl 1-cyclohexylbenzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLQTUKYPDZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.